molecular formula C40H42O16 B1244819 Gnemonoside E

Gnemonoside E

Cat. No. B1244819
M. Wt: 778.7 g/mol
InChI Key: ZYDYBBVQQUAKSD-DLSZBKKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gnemonoside E is a natural product found in Gnetum gnemonoides with data available.

Scientific Research Applications

Antiangiogenic Effects in Cancer Prevention and Treatment

Gnemonoside E, derived from melinjo (Gnetum gnemon L.) seeds, exhibits promising antiangiogenic properties. This resveratrol derivative suppresses multiple angiogenesis-related endothelial cell functions and tumor angiogenesis. It particularly inhibits the proliferation and tube formation of human umbilical vein endothelial cells stimulated by vascular endothelial growth factor and basic fibroblast growth factor. The ethanol extract of melinjo seeds and its components, like this compound, offer potential in cancer prevention and treatment by targeting angiogenesis, a crucial process in tumor growth and metastasis (Kunimasa et al., 2011).

Role in Antioxidant Activities and Serum Uric Acid Regulation

This compound, among other constituents of Gnetum gnemon chips, has been explored for its role in maintaining serum uric acid levels and its stability during the frying process. The study highlights the antioxidant properties of this compound, indicating its potential in functional food applications and pharmaceutical agents. The stability of this compound and its antioxidant activities post-frying process underline its suitability for manufacturing and post-harvesting processes, expanding its applications in health supplements and medicinal products (Saifudin et al., 2018).

Unambiguous Determination of Configuration

Studies have also focused on the structural elucidation of this compound and its stereoisomers, contributing to a more precise understanding of its chemical nature. The absolute configurations of gnemonoside derivatives have been established, aiding in the comprehension of their biological activities and therapeutic potentials. This structural clarity is crucial for further research and application in medicinal chemistry (Buffeteau et al., 2014).

properties

Molecular Formula

C40H42O16

Molecular Weight

778.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-4-yl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C40H42O16/c41-16-28-32(46)34(48)36(50)39(55-28)52-25-7-2-18(3-8-25)1-4-20-11-24(45)15-27-30(20)31(21-12-22(43)14-23(44)13-21)38(54-27)19-5-9-26(10-6-19)53-40-37(51)35(49)33(47)29(17-42)56-40/h1-15,28-29,31-51H,16-17H2/b4-1+/t28-,29-,31+,32-,33-,34+,35+,36-,37-,38-,39-,40-/m1/s1

InChI Key

ZYDYBBVQQUAKSD-DLSZBKKWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=CC(=C6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=CC(=C6)O)O)OC7C(C(C(C(O7)CO)O)O)O

synonyms

gnemonoside E

Origin of Product

United States

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